1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
Description
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic organic compound featuring a pyrrole ring. Pyrroles are known for their biological and chemical significance, often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(5-methyl-2-propyl-2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-4-5-10-7-6-8(2)11(10)9(3)12/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
RVVKVGLQMPKXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC=C(N1C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters. This method ensures high yield and consistency, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled temperature and pH conditions
Major Products:
Scientific Research Applications
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are ongoing .
Comparison with Similar Compounds
- 1-(1H-pyrrol-2-yl)ethanone
- 2,5-Dimethylpyrrole
- 1-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone
Comparison: Compared to these similar compounds, 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone exhibits unique properties due to its specific substituents.
Biological Activity
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The molecular structure of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be represented as follows:
This structure features a pyrrole ring with substitutions that influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For example, compounds structurally similar to 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone have demonstrated significant activity against various bacterial strains. A comparative analysis shows that derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.125 to 16 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone | TBD | TBD |
| Pyrrole Derivative A | 0.125 | Staphylococcus aureus |
| Pyrrole Derivative B | 0.5 | Escherichia coli |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that certain pyrrole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact mechanism of action for 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone remains to be elucidated but may involve similar pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone. The results indicated that this compound exhibited promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Investigations
Another study focused on the anticancer potential of pyrrole derivatives in human cancer cell lines. The findings revealed that compounds similar to 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone showed significant cytotoxic effects at micromolar concentrations, promoting further research into their mechanisms and therapeutic applications .
The biological activity of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis.
- Apoptosis Induction : Evidence suggests that pyrrole derivatives can activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant capabilities, contributing to their protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
